molecular formula C27H29NO6 B11126442 Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11126442
M. Wt: 463.5 g/mol
InChI Key: YUKVRZGXYKBUEM-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a para-substituted phenyl ring at position 4 of the DHP core. The phenyl group is further functionalized with a (4-methylphenyl)carbonyloxy moiety, while the 3,5-positions of the DHP ring are esterified with ethyl groups. This structural motif is common in calcium channel antagonists, with variations in substituents significantly influencing pharmacological activity and physicochemical properties . The compound’s synthesis typically follows the Hantzsch multicomponent reaction, involving condensation of an aldehyde, β-ketoester, and ammonium acetate .

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[4-(4-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H29NO6/c1-6-32-26(30)22-17(4)28-18(5)23(27(31)33-7-2)24(22)19-12-14-21(15-13-19)34-25(29)20-10-8-16(3)9-11-20/h8-15,24,28H,6-7H2,1-5H3

InChI Key

YUKVRZGXYKBUEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and brominated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in pharmacology, particularly as a drug candidate. The dihydropyridine core is a common motif in many pharmacologically active substances, including calcium channel blockers used for treating cardiovascular diseases.

Potential Pharmacological Activities

  • Antihypertensive Effects : Similar compounds have been established as effective antihypertensives. The presence of the dihydropyridine framework may confer similar properties to diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
  • Antioxidant Properties : Preliminary studies indicate that derivatives of dihydropyridines exhibit significant antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.

Synthesis and Characterization

The synthesis of this compound can be achieved through a one-pot multicomponent Hantzsch reaction. This method allows for the efficient formation of the compound while maintaining high yields.

Synthesis Process

  • Reagents : Ethyl acetoacetate, ammonium acetate, and appropriate aldehydes (e.g., 4-methylphenyl carbonyl).
  • Conditions : The reaction typically occurs in an ethanol medium under controlled temperature conditions.
  • Characterization Techniques : The synthesized compound can be characterized using techniques such as FTIR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science.

Corrosion Inhibition

Recent studies have indicated that similar compounds exhibit anti-corrosion properties. The incorporation of this compound into protective coatings could enhance their performance against environmental degradation.

Antimicrobial Properties

The compound's structural characteristics may also endow it with antimicrobial activity. This potential application is particularly relevant in the development of new materials for medical devices or coatings that resist microbial growth.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound compared to other related compounds, the following table summarizes key attributes:

Compound NameStructure FeaturesUnique Attributes
Diethyl 2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylateDihydropyridine core with ethyl estersLacks additional aromatic substitutions
AmlodipineDihydropyridine structure with a phenyl groupClinically used antihypertensive agent
NicardipineSimilar dihydropyridine frameworkKnown for selective calcium channel blocking action

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the 4-Phenyl Group

The 4-phenyl substituent plays a critical role in modulating the biological activity and conformational flexibility of 1,4-DHPs. Key analogues and their substituent-driven properties are summarized below:

Compound Name 4-Phenyl Substituent Ester Groups Pharmacological Activity (Key Findings) References
Target Compound 4-[(4-Methylbenzoyl)oxy]phenyl Diethyl Not explicitly reported, but structural similarity suggests calcium channel modulation .
Dimethyl 4-(4-Methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Methoxyphenyl Dimethyl Enhanced planarity of DHP ring; moderate Ca²⁺ channel antagonism .
Diethyl 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 2-Methoxyphenyl Diethyl Flattened boat conformation; perpendicular phenyl-DHP dihedral angle (88.4°); weak antioxidant activity .
Diethyl 4-(3,4,5-Trimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 3,4,5-Trimethoxyphenyl Diethyl High lipophilicity (XLogP3 = 3.2); potential antitumor activity .
Dimethyl 4-(4-((5-Aminoalkyl)Oxy)Phenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (3h) 4-(5-Aminoalkyloxy)phenyl Dimethyl Dual AChE/BuChE inhibition (IC₅₀ = 1.8–2 µM); Ca²⁺ channel antagonism (47.7% inhibition at 10 µM) .

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, cyano) increase DHP ring planarity and enhance calcium channel antagonism, as seen in nisoldipine analogues .
  • Methoxy Groups at the para position (e.g., 4-methoxyphenyl) improve planarity and metabolic stability compared to ortho-substituted derivatives .
Ester Group Modifications

Ester groups at positions 3 and 5 influence solubility, bioavailability, and metabolic stability:

  • Diethyl Esters (target compound): Higher lipophilicity (vs.
  • Dimethyl Esters (e.g., ): Lower molecular weight (MW ~330–375 g/mol) and improved aqueous solubility, favoring peripheral activity .

Pharmacological and Physicochemical Comparison

Calcium Channel Antagonism
  • Nisoldipine Analogues (e.g., X = 2-NO₂): Exhibit 10-fold higher activity in radioligand binding assays vs. functional smooth muscle assays due to enhanced DHP ring planarity .
  • Target Compound : The 4-methylbenzoyloxy group may sterically hinder interaction with voltage-gated calcium channels, though this requires empirical validation .
Antioxidant and Neuroprotective Activity
  • Aminoalkyloxy Derivatives (e.g., 3h): Show dual cholinesterase inhibition and neuroprotection (28.7% cell viability at 0.3 µM under oxidative stress) .
  • Target Compound: Lacks polar aminoalkyl groups, likely reducing antioxidant capacity compared to 3h .
Physicochemical Properties
Property Target Compound Dimethyl 4-(4-Methoxyphenyl) Derivative Diethyl 4-(3,4,5-Trimethoxyphenyl) Derivative
Molecular Weight (g/mol) ~419.5 ~330 419.5
XLogP3 ~3.2 (estimated) 2.1 3.2
Hydrogen Bond Acceptors 8 6 8

Biological Activity

Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a dihydropyridine core substituted with various functional groups that contribute to its biological activity. The general structure can be represented as follows:

C25H27NO4\text{C}_{25}\text{H}_{27}\text{N}\text{O}_{4}

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. A study by Henry (2004) demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases .

Antimicrobial Effects

Dihydropyridine derivatives have shown promising antimicrobial activity. In vitro studies have reported that this compound exhibits both antibacterial and antifungal effects. Specifically, it has been effective against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

Calcium Channel Modulation

Dihydropyridines are well-known for their role as calcium channel blockers. This compound has been studied for its ability to bind to L-type voltage-gated calcium channels, which are critical in regulating calcium influx in cardiac and smooth muscle cells. The modulation of these channels can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular therapies .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of electron-rich groups in the compound enhances its ability to neutralize free radicals.
  • Calcium Channel Inhibition : The compound's structure allows it to interact with calcium channels effectively, altering their permeability and influencing muscle contraction.
  • Antimicrobial Action : It disrupts microbial cell membranes or interferes with metabolic pathways essential for microbial survival.

Study 1: Antioxidant Activity Evaluation

In a controlled study involving various dihydropyridine derivatives, including the target compound, researchers assessed the antioxidant capacity using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical levels compared to control substances .

Study 2: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of several substituted dihydropyridines against Gram-positive and Gram-negative bacteria. This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Summary of Findings

Activity Type Effect Reference
AntioxidantSignificant free radical scavengingHenry (2004)
AntimicrobialEffective against S. aureus & E. coli
Calcium Channel BlockerModulates L-type calcium channels

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